molecular formula C6H3BrClNO2 B1277871 2-Bromo-4-chloro-1-nitrobenzene CAS No. 63860-31-1

2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871
CAS No.: 63860-31-1
M. Wt: 236.45 g/mol
InChI Key: VFMAPIFSXMBTQP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-nitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 1 positions, respectively. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).

    Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.

    Nucleophilic Aromatic Substitution: Nucleophiles such as amines (NH2R) or alkoxides (OR) in the presence of a base

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-1-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and nitro groups makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-bromo-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAPIFSXMBTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431860
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63860-31-1
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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